Nicaraven

Vue d'ensemble

Description

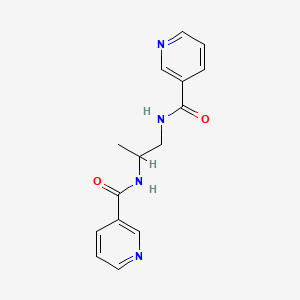

Nicaraven is a compound with the molecular formula C15H16N4O2 . It is currently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage . Some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood-brain barrier .

Molecular Structure Analysis

This compound has a molecular weight of 284.31 g/mol . The IUPAC name for this compound is N - [2- (pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide . The InChI key is KTXBOOWDLPUROC-UHFFFAOYSA-N .

Chemical Reactions Analysis

This compound is known to react with the hydroxyl radical. The kinetic constant of this reaction has been determined to be 3.4x10^9 M^-1 s^-1 .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Radiation-Induced Injury in Hematopoietic Stem/Progenitor Cells

Nicaraven has been shown to attenuate radiation-induced damage in hematopoietic stem/progenitor cells, a common complication of radiotherapy and a major cause of death after accidental exposure to high-dose radiation. Post-radiation administration of this compound significantly improved the number, colony-forming capacity, and decreased DNA damage in these cells, suggesting its effectiveness in reducing the effects of radiation-induced injury, likely due to its anti-oxidative and anti-inflammatory properties (Kawakatsu et al., 2013).

Protection Against Lower Dose Radiation Injury

this compound also demonstrated protective effects against radiation injury induced by sequential exposures to relatively lower doses of γ-ray in hematopoietic stem cells, enhancing cell recovery and changing the expression of genes associated with DNA repair and immune modulation (Ali et al., 2014).

Inhibition of Poly (ADP-Ribose) Polymerase (PARP)

this compound exhibits inhibitory action on poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA repair process. This property could be beneficial in oncology and in studying conditions characterized by increased PARP activity, such as ionizing radiation and ara-C-induced cell death (Watanabe et al., 2006).

Reduction of Cancer Metastasis to Irradiated Lungs

this compound has been found to reduce cancer metastasis to the lungs in mice following thorax irradiation, likely by regulating the inflammatory response after radiation exposure (Yan et al., 2018).

Liver Protection from Ischemia and Reperfusion Injury

this compound has shown protective effects against ischemia and reperfusion damage in the liver, suggesting its potential application in liver transplantation from donors without beating hearts (Yokota et al., 2000).

Inhibition of Platelet Aggregation

this compound has been reported to inhibit human platelet aggregation in vitro, indicating its potential application in preventing thrombotic disorders (Komiya et al., 1999).

Neuroprotective Effects

The drug has been investigated for its neuroprotective effects against oxygen-glucose deprivation and N-methyl-D-aspartic acid-induced hippocampal neuronal cell death, suggesting potential applications in neurological disorders (Yoshinaga et al., 2003).

Inhibition of Endothelial Activation and Inflammation

this compound inhibits TNFα-induced activation and inflammation in endothelial cells, acting through the suppression of the NF-κB signaling pathway. This indicates its potential use in vascular diseases (Lin et al., 2020).

Mitigation of Radiation-Induced Lung Injury

this compound can mitigate radiation-induced lung injury by downregulating the NF-κB and TGF-β/Smad pathways, suppressing the inflammatory response in the irradiated lungs (Xu et al., 2022).

Mécanisme D'action

Target of Action

Nicaraven is a chemically synthesized hydroxyl radical-specific scavenger . It primarily targets hydroxyl radicals and endothelial cells . Hydroxyl radicals are highly reactive species that can cause oxidative damage to cells. Endothelial cells, which line the interior surface of blood vessels, are also targeted by this compound, particularly in the presence of inflammatory conditions .

Mode of Action

This compound interacts with its targets by scavenging hydroxyl radicals under physiological conditions in vivo . This action helps to reduce oxidative stress and inflammation. Additionally, it has been suggested that this compound inhibits the activity of poly (ADP-ribose) polymerase (PARP) , an enzyme involved in DNA repair and cellular stress responses.

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to suppress the NF-κB signaling pathway , which plays a crucial role in immune and inflammatory responses . By inhibiting this pathway, this compound can reduce the expression of various adhesion molecules and pro-inflammatory cytokines. Furthermore, it has been suggested that this compound may be involved in the p38 MAPK pathway , which is associated with cellular responses to stress and inflammation .

Pharmacokinetics

This characteristic is crucial for its potential use in treating cerebral stroke and subarachnoid hemorrhage .

Result of Action

The action of this compound leads to several molecular and cellular effects. It significantly induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells . Moreover, it reduces the levels of various inflammatory cytokines in plasma, such as IL-6 and TNF-α . These effects collectively contribute to the attenuation of radiation-induced injury in hematopoietic stem/progenitor cells .

Safety and Hazards

When handling Nicaraven, it is recommended to avoid dust formation, contact with skin and eyes, and inhalation of dust, gas, or vapors . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of accidental ingestion or contact, immediate medical attention is recommended .

Analyse Biochimique

Biochemical Properties

Nicaraven plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This compound inhibits the activity of poly (ADP-ribose) polymerase, thereby reducing the ability of cancer cells to repair damaged DNA . Additionally, this compound has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, highlighting its anti-inflammatory properties .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In hematopoietic stem/progenitor cells, this compound has been demonstrated to increase cell survival, improve colony-forming capacity, and decrease DNA damage . Furthermore, this compound influences cell signaling pathways by inducing gamma-H2AX foci formation and promoting cell apoptosis in cancer cells . These effects suggest that this compound can enhance radiosensitivity and reduce radioresistance in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to poly (ADP-ribose) polymerase, inhibiting its activity and thereby preventing the repair of damaged DNA in cancer cells . This inhibition leads to increased DNA damage and cell apoptosis. Additionally, this compound’s anti-inflammatory properties are attributed to its ability to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . These molecular interactions contribute to the overall therapeutic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to induce gamma-H2AX foci formation and cell apoptosis in tumors at 1 or 3 days after exposure to radiation . This suggests that this compound’s effects on radiosensitivity are time-dependent. Additionally, this compound’s stability and degradation over time have been studied, with findings indicating that it remains effective in reducing DNA damage and promoting cell survival in the short-term follow-up period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound administration after radiation exposure significantly increased the number of hematopoietic stem/progenitor cells and improved their colony-forming capacity

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. By scavenging hydroxyl radicals, this compound reduces oxidative damage and protects cells from radiation-induced injury . Additionally, this compound’s interaction with poly (ADP-ribose) polymerase influences metabolic flux and metabolite levels, contributing to its overall protective effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions ensure that this compound reaches its target sites, where it can exert its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with poly (ADP-ribose) polymerase and other biomolecules, enabling it to effectively inhibit DNA repair and reduce oxidative damage.

Propriétés

IUPAC Name |

N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXBOOWDLPUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046189 | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

79455-30-4, 409303-59-9 | |

| Record name | Nicaraven | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicaraven [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicaraven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicaraven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICARAVEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICARAVEN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Nicaraven?

A1: this compound functions primarily as a potent hydroxyl radical scavenger. [, , , , ] This means it can neutralize hydroxyl radicals, which are highly reactive oxygen species implicated in various pathological conditions, including ischemia-reperfusion injury and inflammation.

Q2: Does this compound exhibit other mechanisms of action besides hydroxyl radical scavenging?

A2: Yes, research suggests that this compound can also directly inhibit poly(ADP-ribose) polymerase (PARP) activity. [, ] PARP is an enzyme involved in DNA repair and cell death pathways.

Q3: What are the downstream effects of this compound's PARP inhibition?

A3: Inhibition of PARP by this compound has been linked to:

- Reduced DNA fragmentation: This protective effect was observed in human myeloid HL-525 cells exposed to ionizing radiation or cytosine β-D-arabinofuranoside (ara-C). []

- Increased thymidine uptake: this compound promoted thymidine uptake in cells exposed to genotoxic stress, suggesting a role in DNA repair processes. []

- Modulation of cell death: this compound's impact on cell death appears to be dependent on the cell type and the expression levels of proteins like Bcl-2 and PARP glycohydrolase. []

Q4: How does this compound's hydroxyl radical scavenging activity translate to therapeutic effects?

A4: By scavenging hydroxyl radicals, this compound has been shown to:

- Attenuate ischemia-reperfusion injury: Studies have demonstrated its protective effects in various organs, including the brain, heart, liver, and kidneys. [, , , , ]

- Reduce inflammation: this compound has shown anti-inflammatory effects in models of radiation-induced lung injury, postoperative systemic inflammation, and endotoxemia. [, , , , ]

- Mitigate radiation-induced damage: It can protect hematopoietic stem/progenitor cells from radiation injury, potentially reducing the side effects of radiotherapy. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C11H14N4O2, and its molecular weight is 234.25 g/mol. []

Q6: What spectroscopic data are available for characterizing this compound?

A6: Studies have employed infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure of this compound. [, ]

Q7: Are there any noteworthy structural features of this compound?

A7: this compound possesses an intramolecular hydrogen bond forming a 7-membered ring, a structural motif resembling a portion of 1H-1,4-benzodiazepines. This feature is suggested to play a role in its ability to cross the blood-brain barrier. []

Q8: What is known about the stability of this compound?

A8: While specific stability data are limited in the provided research, one study mentions that methanesulfinic acid, a product of this compound's reaction with hydroxyl radicals, remains stable under the experimental conditions used. [] This suggests this compound effectively scavenges hydroxyl radicals without generating unstable byproducts.

Q9: Does this compound cross the blood-brain barrier?

A9: Yes, this compound demonstrates a high permeability through the blood-brain barrier. [, ] This characteristic makes it particularly promising for treating conditions affecting the central nervous system.

Q10: What in vitro models have been used to study the effects of this compound?

A10: Researchers have utilized various in vitro systems, including:

- Human myeloid HL-525 cells: To investigate the effects of this compound on DNA fragmentation, thymidine uptake, and PARP activity. []

- RAW murine macrophages: To assess its impact on peroxynitrite-induced changes in mitochondrial respiration and nitrite production. []

- NIH3T3 cells: To examine its protective effects against cellular injury induced by ferrous sulfate. []

Q11: What animal models have been employed to evaluate this compound's therapeutic potential?

A11: A range of animal models, primarily rodent models, have been used to study this compound in the context of:

- Cerebral ischemia-reperfusion injury: Demonstrating its neuroprotective effects in rats. []

- Liver warm ischemia and reperfusion injury: Showing its protective effects in a beagle dog model. []

- Radiation-induced lung injury: Revealing its ability to mitigate lung damage in mice. [, ]

- Hemorrhagic and endotoxic shock: Examining its effects on systemic inflammation and organ injury. []

- Tumor growth and metastasis: Investigating its impact on tumor development and spread in mice. [, , , , , , ]

- Spinal cord injury: Assessing its ability to reduce glutamate release and potentially excitotoxicity in rats. [, ]

Q12: Have any clinical trials been conducted with this compound?

A12: Yes, a multicenter, placebo-controlled, double-blind clinical trial investigated the effects of this compound on delayed ischemic neurological deficits (DINDs) in patients with subarachnoid hemorrhage (SAH). [] The trial showed promising results, with this compound significantly reducing the incidence of DINDs and improving neurological outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(Z)-1-benzoyl-2-(2,4-diethoxyphenyl)vinyl]pyridin-2(1H)-ylidene]malononitrile](/img/structure/B7783184.png)

![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B7783195.png)

![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B7783268.png)